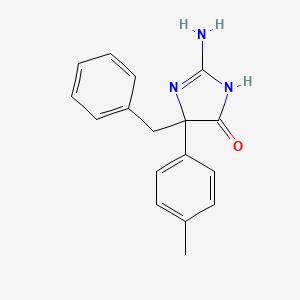
2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one (abbreviated as 2-AB5M4MDI) is a synthetic compound that has recently been studied for its potential applications in a variety of scientific research areas. This compound has a unique molecular structure and is composed of two amino groups, a benzyl group, a 4-methylphenyl group, and a 4,5-dihydro-1H-imidazol-4-one group. It has been studied for its ability to interact with proteins and other compounds, as well as its potential to act as a catalyst in biochemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has been studied for its potential applications in a variety of scientific research areas. It has been studied for its ability to interact with proteins and other compounds, as well as its potential to act as a catalyst in biochemical reactions. It has also been studied for its ability to act as an inhibitor of certain enzymes, and as a potential therapeutic agent for certain diseases. In addition, it has been studied for its potential applications in drug delivery, as a potential anti-cancer agent, and as a potential therapeutic agent for neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is still not fully understood. However, it is believed that the compound acts by binding to certain proteins and other molecules, and by acting as a catalyst in biochemical reactions. It is also believed that the compound may act as an inhibitor of certain enzymes, and as a potential therapeutic agent for certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with proteins and other molecules, and to act as a catalyst in biochemical reactions. In addition, it has been studied for its potential effects on cell growth and differentiation, as well as its potential to act as an inhibitor of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one in laboratory experiments offers several advantages. First, the compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Second, it is relatively non-toxic and has been shown to have low toxicity in laboratory animals. Finally, it has been studied for its ability to interact with proteins and other molecules, and to act as a catalyst in biochemical reactions.
The use of this compound in laboratory experiments also has some limitations. First, the compound is relatively expensive to synthesize. Second, it is relatively unstable in organic solvents. Finally, it has a relatively short half-life in aqueous solutions and is rapidly metabolized in the body.
Zukünftige Richtungen
The potential future directions for the use of 2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one include its use as a potential therapeutic agent for certain diseases, as an inhibitor of certain enzymes, and as a potential anti-cancer agent. In addition, it could be studied for its potential applications in drug delivery, as a potential therapeutic agent for neurodegenerative diseases, and as a potential therapeutic agent for other diseases. Finally, it could be studied for its potential applications in biotechnology, such as gene therapy, and as a potential therapeutic agent for other medical conditions.
Synthesemethoden
2-Amino-5-benzyl-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized through a variety of methods. One method involves the reaction of 4-methylphenol and ethylbenzene with an anhydrous acid catalyst in an aqueous solution. This reaction produces a mixture of the desired compound and a number of by-products. The mixture is then purified using a variety of techniques, such as column chromatography, to isolate the desired compound. The compound can also be synthesized using a condensation reaction between an amine and an aldehyde in an aqueous solution. This reaction produces a mixture of the desired compound and a number of by-products, which can then be purified using various techniques.
Eigenschaften
IUPAC Name |
2-amino-4-benzyl-4-(4-methylphenyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)17(15(21)19-16(18)20-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQYMSHMUJZNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(2-chloro-6-fluorophenyl)methyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345577.png)

![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)

![2-Amino-5-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345615.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)
![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345637.png)

![2-Amino-5-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345658.png)

![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)